BMN 673-d4 Enables Validated UHPLC-MS/MS Quantitation of Talazoparib in Mouse Plasma with High Accuracy and Precision
BMN 673-d4 was used as the stable isotope-labeled internal standard (SIL-IS) in a validated UHPLC-MS/MS method for talazoparib quantitation in mouse plasma, enabling precise and accurate measurements essential for pharmacokinetic studies [1]. In this method, the matrix effect for talazoparib ranged from 93.7% to 109%, and the mean extraction recovery was between 87.7% and 105%, demonstrating that the co-eluting SIL-IS effectively corrected for ion suppression/enhancement and sample preparation variability [1]. Precision and accuracy (percent bias) of quality control samples were consistently ≤ ±15%, meeting FDA bioanalytical method validation guidelines [1]. In contrast, an earlier LC-MS/MS method using the structurally unrelated compound lapatinib as the internal standard did not report similar correction efficiency metrics and required separate chromatographic conditions, underscoring the superior analytical performance achieved with a matched isotopic internal standard [2].
| Evidence Dimension | Matrix effect correction and extraction recovery in mouse plasma |
|---|---|
| Target Compound Data | Matrix effect: 93.7-109%; Extraction recovery: 87.7-105% |
| Comparator Or Baseline | Lapatinib (structurally unrelated IS) - correction efficiency not reported |
| Quantified Difference | SIL-IS method achieved recovery and matrix effect within ±15% of nominal values |
| Conditions | UHPLC-MS/MS; mouse plasma; single-step deproteination; RP18 HSS T3 column; 0.5-100 ng/mL linear range |
Why This Matters
Procurement of BMN 673-d4 is essential for laboratories requiring FDA-compliant bioanalytical method validation and reliable talazoparib quantitation in preclinical PK studies.
- [1] Talebi Z, Sparreboom A, Hu S, Baker SD, Tang SC. Exploring pharmacokinetics of talazoparib in ABCB1/ABCG2-deficient mice using a novel UHPLC-MS/MS method. Heliyon. 2023;9(11):e20972. View Source
- [2] Attwa MW, Kadi AA, Darwish HW, Abdelhameed AS. Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC-MS/MS Methodology: In silico Metabolic Vulnerability and Toxicity Studies. Drug Des Devel Ther. 2020;14:783-793. View Source
